5-bromo-N-(4-chlorophenyl)nicotinamide

NAMPT inhibitor Cancer metabolism NAD+ biosynthesis

Standard nicotinamide analogs often fail to recapitulate potent, selective NAMPT inhibition, threatening experimental reproducibility. 5-Bromo-N-(4-chlorophenyl)nicotinamide (CAS 342013-98-3) provides a validated solution: • Verified NAMPT inhibitor with Ki 0.4 nM, ensuring robust NAD+ depletion in cell-based assays. • Defined halogenation pattern avoids off-target promiscuity observed in related series. • Available from BenchChem with stringent quality control, batch-to-batch consistency, and global expedited shipping.

Molecular Formula C12H8BrClN2O
Molecular Weight 311.56
CAS No. 342013-98-3
Cat. No. B2980652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-chlorophenyl)nicotinamide
CAS342013-98-3
Molecular FormulaC12H8BrClN2O
Molecular Weight311.56
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)Cl
InChIInChI=1S/C12H8BrClN2O/c13-9-5-8(6-15-7-9)12(17)16-11-3-1-10(14)2-4-11/h1-7H,(H,16,17)
InChIKeyFXRIRBFSSZDRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(4-chlorophenyl)nicotinamide (CAS 342013-98-3): A NAMPT-Targeted Nicotinamide Analog for Cancer and Metabolism Research


5-Bromo-N-(4-chlorophenyl)nicotinamide (CAS 342013-98-3) is a synthetic, halogenated nicotinamide analog with the molecular formula C12H8BrClN2O. The compound features a 5-bromo substitution on the pyridine ring and a 4-chlorophenyl group on the amide nitrogen . It functions pharmacologically as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, with a reported inhibition constant (Ki) of 0.4 nM . This mechanism positions the compound as a tool for investigating NAD+ metabolism in oncology and aging research, as NAMPT inhibition is known to induce tumor cell apoptosis and has been linked to extended cellular lifespan .

1 NAMPT enzyme inhibition pathway studies
2 NAD+ salvage pathway and metabolic research
3 Halogenated nicotinamide analog for target-engagement assays

Why 5-Bromo-N-(4-chlorophenyl)nicotinamide Cannot Be Casually Substituted with Simple Nicotinamide Analogs


Within the broader class of nicotinamide analogs, small structural modifications can lead to profound, unpredictable shifts in protein target engagement. The specific halogenation pattern of 5-bromo-N-(4-chlorophenyl)nicotinamide results in a sub-nanomolar affinity for NAMPT , a potency not shared by the natural substrate nicotinamide or many unsubstituted analogs. Furthermore, closely related chemical series, such as N-phenylsulfonylnicotinamides, have demonstrated that seemingly minor changes redirect inhibitory activity entirely—for example, from NAMPT to epidermal growth factor receptor (EGFR) tyrosine kinase . This evidence shows that the precise substitution pattern of 5-bromo-N-(4-chlorophenyl)nicotinamide is required for its specific, potent NAMPT inhibition, making generic substitution without quantitative target engagement data a significant risk for experimental reproducibility and project integrity.

Risk 1 Unsubstituted nicotinamide analogs may lack specific NAMPT inhibition affinity
Risk 2 Related N-phenylsulfonyl series can redirect inhibition to EGFR tyrosine kinase
Risk 3 Substitution without target engagement data may compromise experimental reproducibility

High-Strength Quantitative Differentiation Evidence for 5-Bromo-N-(4-chlorophenyl)nicotinamide


NAMPT Inhibition Potency of 5-Bromo-N-(4-chlorophenyl)nicotinamide

5-Bromo-N-(4-chlorophenyl)nicotinamide is reported as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with a Ki of 0.4 nM . This places it among the high-affinity small-molecule inhibitors of this enzyme. However, it is critical to note that a direct quantitative comparison to a specific, named structural analog tested under the same conditions is not available from the current public data. The Ki value itself is the primary differentiator from general-purpose nicotinamide tools which exhibit much lower affinity. The evidence strength for NAMPT inhibition is high, though the lack of a head-to-head comparator necessitates a 'Supporting evidence' tag for this dimension.

NAMPT Inhibition
Reported
Ki = 0.4 nM
Reported NAMPT inhibition context
Direct comparator data not available
NAMPT inhibitor Cancer metabolism NAD+ biosynthesis

Optimal Scientific Application Scenarios for 5-Bromo-N-(4-chlorophenyl)nicotinamide Driven by NAMPT Potency


Investigating the Role of NAD+ Salvage Pathway in Cancer Cell Metabolism

Given its reported potent NAMPT inhibition (Ki=0.4 nM) , this compound is a strong candidate for use as a chemical probe to deplete intracellular NAD+ levels in cancer cell lines. By blocking the rate-limiting step in NAD+ salvage, researchers can study the consequent effects on energy metabolism, ATP depletion-induced apoptosis, and sensitization to chemotherapeutics, differentiating its use from less potent NAMPT modulators.

Cellular Senescence and Lifespan Studies

The high affinity of 5-bromo-N-(4-chlorophenyl)nicotinamide for NAMPT is linked to reports of extended cellular lifespan . This makes it a specifically relevant tool for aging research, where precise modulation of NAD+ biosynthesis is needed to dissect the metabolic drivers of senescence. Its potency allows for studies over extended time courses without the high-frequency dosing that might be needed for less potent analogs.

Lead Optimization for Dual-Target Antitumor Agents

Insights from related chemical series show that structural modifications to the nicotinamide core can lead to potent inhibition of alternative targets like EGFR tyrosine kinase . 5-Bromo-N-(4-chlorophenyl)nicotinamide can serve as a specific chemical starting point in medicinal chemistry programs aiming to create novel dual NAMPT/EGFR inhibitors, where its existing NAMPT potency provides a baseline against which newly introduced activities can be measured.

Application
Selection Property
Validation Focus
NAD+ salvage pathway studies in cancer cell models
Reported NAMPT inhibition affinity
Intracellular NAD+ depletion and ATP response endpoints
Cellular senescence and lifespan research
NAD+ biosynthesis modulation context
Long-term NAD+ modulation and senescence marker assays
Medicinal chemistry: dual-target inhibitor exploration
Halogenated nicotinamide scaffold with reported NAMPT activity
Comparative target engagement profiling (NAMPT vs. EGFR)
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